molecular formula C8H7BrN2O2S3 B15536739 5-Bromo-n-(5-methylthiazol-2-yl)thiophene-2-sulfonamide

5-Bromo-n-(5-methylthiazol-2-yl)thiophene-2-sulfonamide

Cat. No.: B15536739
M. Wt: 339.3 g/mol
InChI Key: URXBGEZXIIXJJS-UHFFFAOYSA-N
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Description

5-Bromo-N-(5-methylthiazol-2-yl)thiophene-2-sulfonamide is a sulfonamide derivative featuring a brominated thiophene core linked to a 5-methylthiazole substituent via a sulfonamide bridge. This compound is of significant interest in medicinal chemistry due to the structural versatility of sulfonamides, which are known for their biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties . The bromine atom at the 5-position of the thiophene ring enhances electrophilic reactivity, enabling further functionalization via cross-coupling reactions .

Properties

Molecular Formula

C8H7BrN2O2S3

Molecular Weight

339.3 g/mol

IUPAC Name

5-bromo-N-(5-methyl-1,3-thiazol-2-yl)thiophene-2-sulfonamide

InChI

InChI=1S/C8H7BrN2O2S3/c1-5-4-10-8(14-5)11-16(12,13)7-3-2-6(9)15-7/h2-4H,1H3,(H,10,11)

InChI Key

URXBGEZXIIXJJS-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(S1)NS(=O)(=O)C2=CC=C(S2)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 5-bromo-N-(5-methylthiazol-2-yl)thiophene-2-sulfonamide with analogous sulfonamide derivatives, focusing on structural features, synthetic methods, yields, and biological activities.

Key Observations:

Substituent Effects on Reactivity :

  • Alkyl substituents (e.g., propyl) on the sulfonamide nitrogen enable straightforward synthesis with high yields (67–93%) via alkylation . Propargyl derivatives (e.g., 9c ) exhibit lower yields (45%) due to steric and electronic challenges during propargylation .
  • Bulky or electron-deficient groups, such as 3-oxocyclohexyl, achieve higher yields (81%) under hypervalent iodine catalysis, suggesting improved reaction efficiency for cyclic ketones .

Biological Activity Correlations: The propargyl derivative (9c) demonstrates antiproliferative activity against cancer cell lines, likely due to the reactive alkyne group enhancing interactions with cellular targets .

Structural Modifications :

  • Replacing the thiazole moiety with a triazole (as in ) or altering the thiophene core (e.g., 5-bromo-4-(thiophen-2-yl)thiazol-2-amine ) significantly impacts molecular geometry and electronic properties, affecting solubility and target binding.

Q & A

Basic Research Questions

Q. What are the key synthetic routes and reaction conditions for preparing 5-Bromo-N-(5-methylthiazol-2-yl)thiophene-2-sulfonamide?

  • Methodological Answer : The synthesis involves bromination of thiophene-2-sulfonamide precursors using agents like N-bromosuccinimide (NBS) in solvents such as dichloromethane, followed by coupling with 5-methylthiazol-2-amine via nucleophilic substitution. Critical parameters include:

  • Temperature : 40–50°C for bromination to avoid side reactions.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency.
  • Reaction time : 24–48 hours for complete conversion.
    Yield optimization requires purification via column chromatography or recrystallization. Reaction progress is monitored using TLC and confirmed via 1H NMR^1 \text{H NMR} .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what structural features do they confirm?

  • Methodological Answer :

  • 1H NMR^1 \text{H NMR} : Identifies aromatic protons (δ 7.2–8.1 ppm for thiophene/thiazole rings) and sulfonamide NH (δ ~10–12 ppm).
  • Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+^+ at m/z 363.92 for C9_9H8_8BrN3_3O2_2S2_2).
  • X-ray crystallography : Resolves 3D conformation, including dihedral angles between thiophene and thiazole rings.
    Discrepancies in spectral data (e.g., split NH peaks) may arise from tautomerism; deuterated solvents and controlled pH mitigate this .

Q. What functional groups contribute to the compound’s reactivity in medicinal chemistry applications?

  • Methodological Answer :

  • Bromine : Acts as a leaving group in Suzuki-Miyaura couplings or nucleophilic substitutions.
  • Sulfonamide (-SO2_2NH-) : Participates in hydrogen bonding with biological targets (e.g., enzyme active sites).
  • Thiazole ring : Enhances π-π stacking interactions in protein binding.
    Reactivity can be modulated by substituting bromine with other halogens or introducing electron-donating groups (e.g., -OCH3_3) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Methodological Answer :

  • Step 1 : Synthesize analogues with varied substituents (e.g., 5-ethylthiazole, 5-fluoro thiophene).
  • Step 2 : Test inhibitory potency against targets (e.g., microbial enzymes) using IC50_{50} assays.
  • Step 3 : Correlate substituent electronic effects (Hammett σ values) with activity.
    Example: Bromine at the thiophene 5-position increases antimicrobial activity 3-fold compared to non-brominated analogues by enhancing electrophilicity .

Q. What strategies resolve contradictory data in reaction mechanisms or biological activity?

  • Methodological Answer :

  • Contradiction : Discrepant enzyme inhibition results between batch syntheses.
  • Resolution :
  • Reproducibility checks : Standardize reaction conditions (e.g., anhydrous solvents, inert atmosphere).
  • Impurity profiling : Use HPLC-MS to detect byproducts (e.g., de-brominated derivatives).
  • Biological replicates : Repeat assays with freshly prepared stock solutions to exclude degradation artifacts .

Q. How can computational modeling guide the design of derivatives with improved target selectivity?

  • Methodological Answer :

  • Docking studies : Use software like AutoDock Vina to predict binding modes to target proteins (e.g., bacterial dihydropteroate synthase).
  • MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories.
  • Pharmacophore mapping : Identify critical interactions (e.g., sulfonamide NH with Serine residues).
    Validated models reduce synthetic workload by prioritizing derivatives with predicted IC50_{50} < 1 μM .

Q. What are the challenges in scaling up synthesis while maintaining purity, and how are they addressed?

  • Methodological Answer :

  • Challenge : Column chromatography is impractical for large-scale purification.
  • Solutions :
  • Crystallization optimization : Use solvent mixtures (e.g., ethanol/water) to enhance crystal yield.
  • Flow chemistry : Continuous reactors improve reproducibility and reduce reaction time.
  • In-line analytics : FTIR probes monitor intermediate formation in real time .

Data Contradiction Analysis

Q. How should researchers interpret conflicting 1H NMR^1 \text{H NMR} data for sulfonamide NH protons?

  • Methodological Answer :

  • Cause : NH protons may exhibit broad peaks or splitting due to solvent polarity, tautomerism, or hydrogen bonding.
  • Mitigation :
  • Use deuterated DMSO-d6_6 to stabilize NH signals.
  • Compare spectra at variable temperatures (25°C vs. 60°C) to identify dynamic effects.
  • Validate with 13C NMR^13 \text{C NMR} and IR (N-H stretch at ~3300 cm1^{-1}) .

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